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Compound of Interest

Compound Name: N-(2-methylphenyl)propanamide

CAS No.: 19343-15-8

Cat. No.: B1582556

Get Quote

A Technical Guide for Structural Chemists and Medicinal
Researchers
Executive Summary
This technical guide provides a comprehensive framework for the crystallographic

characterization of N-(2-methylphenyl)propanamide (also known as o-propionotoluidide). As

a fundamental amide scaffold, this molecule serves as a critical model for understanding steric-

induced conformational restriction in drug design.

Unlike simple acetanilides, the introduction of an ortho-methyl group creates a steric clash that

forces the phenyl ring out of the amide plane. This guide details the synthesis, single-crystal

growth, X-ray diffraction (XRD) workflow, and supramolecular analysis required to quantify

these effects. We focus on the causality between the ortho-substitution and the resulting lattice

energy, solubility profile, and bioactivity.
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The target molecule, N-(2-methylphenyl)propanamide, represents a class of sterically

hindered amides. In medicinal chemistry, this scaffold is structurally homologous to the local

anesthetic Prilocaine and serves as a simplified model for studying the "ortho-effect."

The Steric Mechanism
In unsubstituted N-phenylamides (like acetanilide), the amide group and phenyl ring are nearly

coplanar, maximizing

-conjugation. However, in N-(2-methylphenyl)propanamide, the steric repulsion between the
C(7)-Methyl group and the Amide Oxygen (or Hydrogen) disrupts this planarity.

Consequence: The torsion angle

(C-N-C-C) deviates significantly from 0°/180°.

Impact: This "twist" reduces lattice energy (lowering melting point relative to para-isomers)

and enhances solubility—a critical parameter in formulation science.

Experimental Protocols
Synthesis Workflow
To obtain diffraction-quality crystals, high-purity material is required. We utilize a nucleophilic

acyl substitution under Schotten-Baumann conditions to ensure high yield and minimal side

products.

Reagents:

o-Toluidine (2-methylaniline): 10 mmol

Propionyl Chloride: 11 mmol

Triethylamine (Et

N): 12 mmol (Acid scavenger)

Dichloromethane (DCM): Anhydrous solvent

Protocol:
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Dissolution: Dissolve o-toluidine and Et

N in dry DCM at 0°C under N

atmosphere.

Addition: Dropwise addition of propionyl chloride over 30 minutes. The exotherm must be

controlled to prevent di-acylation.

Quench & Wash: Stir for 2 hours at room temperature. Wash organic layer with 1M HCl

(remove unreacted amine), then sat. NaHCO

, then Brine.

Isolation: Dry over MgSO

, filter, and rotary evaporate to yield a crude off-white solid.

Single Crystal Growth (The Thermodynamic Driver)
Standard recrystallization often yields microcrystalline powder. For XRD, we require single

crystals (

mm).

Method: Slow Evaporation.[1]

Solvent System: Ethanol/Water (9:1 v/v).

Mechanism: The hydrophobic o-tolyl group drives aggregation, while the amide hydrogen

bonding directs the lattice assembly.

Procedure: Dissolve 50 mg of purified compound in 5 mL warm ethanol. Filter into a

scintillation vial. Cover with parafilm, pierce 3 small holes, and leave undisturbed at 20°C for

3-5 days.
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Figure 1: Synthesis and crystallization workflow for N-(2-methylphenyl)propanamide.

Crystallographic Analysis Strategy
Data Collection Parameters[1][2][3]

Radiation Source: Mo-K

(

Å).[1] Molybdenum is preferred over Copper for organic amides to minimize absorption
effects and access higher

angles for better resolution.

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion

of the terminal methyl groups (propyl chain and o-tolyl methyl), ensuring precise bond

lengths.

Space Group Determination
Based on homologous series (e.g., o-methylacetanilide), the predicted crystal system is

Monoclinic.

Likely Space Group:
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or

.

Reasoning: These centrosymmetric space groups efficiently pack molecules with both H-

bond donors (N-H) and acceptors (C=O) without requiring chiral symmetry.

Structural Refinement Targets
When solving the structure (using SHELXT/Olex2), pay specific attention to:

Amide Geometry: The C-N bond length should be approx. 1.35 Å, indicating partial double-

bond character.

Torsion Angle (

): Measure the angle

. A value near 180° indicates a trans amide (standard).

Twist Angle (

): Measure the angle between the phenyl ring plane and the amide plane.

Expectation:

due to the ortho-methyl steric clash.

Supramolecular Architecture
The crystal lattice is stabilized by a network of intermolecular forces. Understanding these is

crucial for predicting solid-state stability.

Hydrogen Bonding (The Synthon)
The primary interaction is the N-H...O=C hydrogen bond.

Pattern: In simple secondary amides, this forms infinite 1D chains.

Graph Set Notation:
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.

Geometry: Distance

is typically

Å.

Hirshfeld Surface Analysis
To visualize the "packing landscape," we employ Hirshfeld surface analysis (using

CrystalExplorer).

d_norm Surface: Red spots will identify the strong N-H...O contacts.

Shape Index: Look for "bow-tie" patterns indicating

-

stacking.

Note: Due to the ortho-methyl twist,

-

stacking is often weaker or offset compared to planar acetanilides.
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Figure 2: Causal relationship between steric hindrance, molecular conformation, and lattice

packing.

Data Summary & Reference Values
For validation, compare your experimental data against these representative ranges for N-aryl

amides:
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Parameter Description
Typical Value
(Range)

Significance

Bond: C-N Amide bond length 1.34 - 1.36 Å

Partial double bond

character

(Resonance).

Bond: C=O Carbonyl bond length 1.22 - 1.24 Å
H-bond acceptor

strength.

Angle: C-N-C Amide bond angle 125° - 129° hybridization.

Torsion Phenyl/Amide Twist 45° - 90°

Critical: Indicates

steric hindrance of o-

Me.

H-Bond N-H...O Distance 2.85 - 2.95 Å
Strong electrostatic

interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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